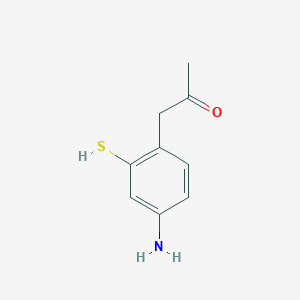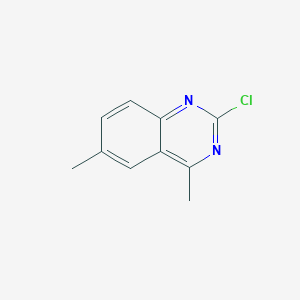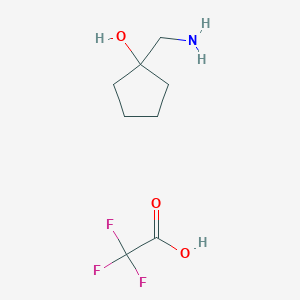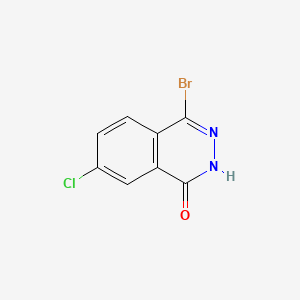
4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The compound’s structure includes a pyridine ring with a hydroxy group at the 4-position, an oxo group at the 2-position, and a methyl ester group attached to the acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester can be achieved through various methods. One common approach involves the acylation of anthranilic acids esters using ethoxymalonyl chloride, followed by Dieckmann cyclization . Another method utilizes monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide, which provides high yields and purity for the final products .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or alkoxides.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, amino, or alkoxy groups, which can further enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins, thereby modulating their function. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: This compound has similar anti-inflammatory properties and is used in similar research applications.
Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
methyl 2-(4-hydroxy-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)5-9-3-2-6(10)4-7(9)11/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
WSTKSHGXAROCIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C=CC(=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)




![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)




